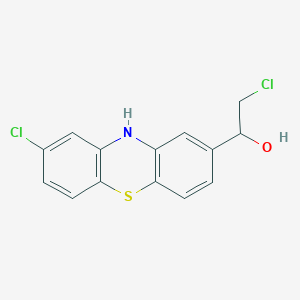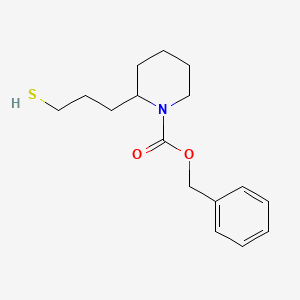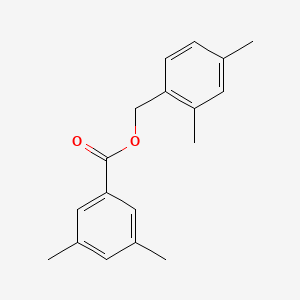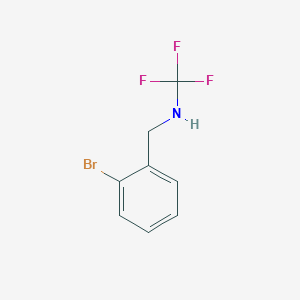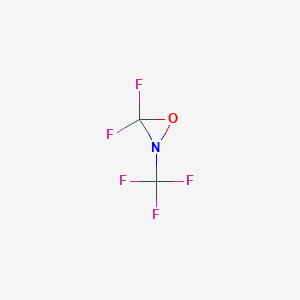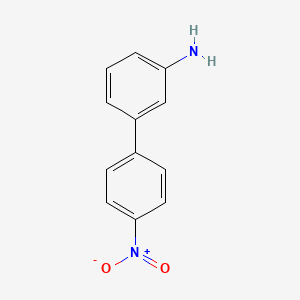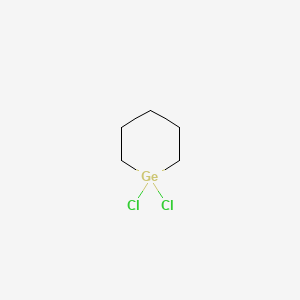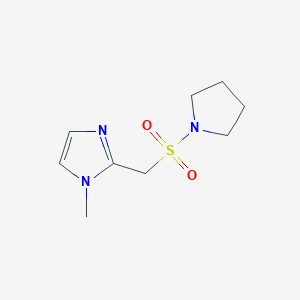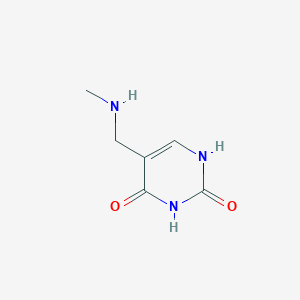
5-methylaminomethyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methylaminomethyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative with the molecular formula C6H9N3O2 This compound is characterized by a pyrimidine ring substituted with a methylaminomethyl group at the 5-position and carbonyl groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylaminomethyl-1H-pyrimidine-2,4-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with methylamine. The process includes acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivative . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-methylaminomethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylaminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
科学研究应用
5-methylaminomethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to nucleotides.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-methylaminomethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, interference with nucleic acid synthesis, and alteration of cellular signaling processes .
相似化合物的比较
Similar Compounds
5-methylpyrimidine-2,4-dione: A simpler pyrimidine derivative with similar structural features.
5-aminouracil: Another pyrimidine derivative with an amino group at the 5-position.
5-methoxymethyl-1H-pyrimidine-2,4-dione: A compound with a methoxymethyl group instead of a methylaminomethyl group.
Uniqueness
5-methylaminomethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
5-(methylaminomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) |
InChI 键 |
MQJSSLBGAQJNER-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


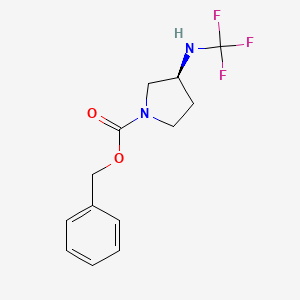
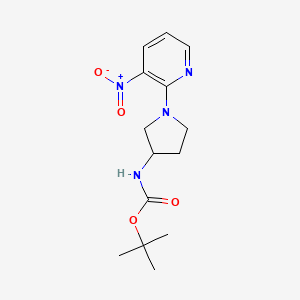
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
